molecular formula C25H24N6O4 B2956325 5-(2,3-dihydro-1H-inden-5-yl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1171804-33-3

5-(2,3-dihydro-1H-inden-5-yl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2956325
CAS No.: 1171804-33-3
M. Wt: 472.505
InChI Key: IFAHPKJYVYFKJP-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture combining a pyrrolo-triazole-dione core with a 2,3-dihydro-1H-inden-5-yl substituent and a 1,2,4-oxadiazole moiety bearing a propan-2-yloxy-phenyl group. Key structural attributes include:

  • Aromaticity: The indenyl group (a bicyclic aromatic system) enhances stability via π-conjugation, aligning with principles of aromaticity discussed in .
  • Lipophilicity: The propan-2-yloxy group increases hydrophobicity compared to smaller alkoxy substituents, which may influence membrane permeability and pharmacokinetics.

Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-3-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O4/c1-14(2)34-19-10-7-16(8-11-19)23-26-20(35-28-23)13-30-22-21(27-29-30)24(32)31(25(22)33)18-9-6-15-4-3-5-17(15)12-18/h6-12,14,21-22H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAHPKJYVYFKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC6=C(CCC6)C=C5)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1H-inden-5-yl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting with the preparation of the indene and oxadiazole intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability, with careful control of reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1H-inden-5-yl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

5-(2,3-dihydro-1H-inden-5-yl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding complex organic reactions.

    Biology: Researchers investigate its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new drugs or therapeutic agents.

    Industry: Its chemical stability and reactivity make it useful in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1H-inden-5-yl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogs from recent literature:

Compound Molecular Formula Key Features Pharmacological Relevance Synthetic Route References
Target Compound (pyrrolo-triazole-dione derivative) C29H25N7O4 Indenyl, 1,2,4-oxadiazole, propan-2-yloxy Potential CNS or anti-inflammatory applications due to aromatic stacking and lipophilicity Not explicitly detailed in evidence N/A
4-(3-(4-((1,3-Dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazol-1-yl)-5-methyl-1H-pyrazol-1-yl)benzonitrile (21gh) C22H15N7O2 Triazole-pyrazole hybrid, cyano group, dioxoisoindolinyl Antimicrobial activity inferred from triazole motifs THF/water solvent system, click chemistry
6-(2,3-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2...] Not fully specified Dichlorophenyl, pyrazole, dihydro scaffold Optimized for drug discovery via synthetic route refinement Reaction condition optimization (catalysts, temp)
Fluorophenyl-methoxybenzylidene-pyrrolo-triazole-dione () C38H32FN7O6 Fluorophenyl, methoxybenzylidene, hexahydro-indazol Enhanced bioavailability via fluorine substituents Commercial synthesis (supplier: SPECS)

Structural and Functional Analysis:

  • Aromatic vs.
  • Substituent Effects : The propan-2-yloxy group balances lipophilicity better than the methoxy groups in ’s compound, which may reduce solubility but improve blood-brain barrier penetration .

Research Findings and Implications

  • This contrasts with 21gh’s antimicrobial focus () .
  • Solubility vs. Permeability : The propan-2-yloxy group may reduce aqueous solubility compared to methoxy analogs () but could enhance tissue penetration, a critical factor in CNS drug design .
  • Thermodynamic Stability : Computational studies (using tools like Multiwfn, ) could validate the aromatic stabilization conferred by the indenyl group, reducing susceptibility to oxidative degradation .

Biological Activity

The compound 5-(2,3-dihydro-1H-inden-5-yl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • An indene moiety
  • An oxadiazole ring
  • A pyrrolo[3,4-d][1,2,3]triazole core

This structural complexity suggests potential interactions with various biological targets.

IUPAC Name

The IUPAC name for this compound is:
\text{5 2 3 dihydro 1H inden 5 yl 1 3 4 propan 2 yloxy phenyl 1 2 4 oxadiazol 5 yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione}

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding of the compound to these targets may modulate their activity and influence downstream signaling pathways. The exact mechanisms remain under investigation but are crucial for understanding its therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to the one . For instance:

CompoundCell LineIC50 Value (µM)
Compound AHCT116 (colon cancer)3.29
Compound BH460 (lung cancer)10.0
Compound CMCF7 (breast cancer)5.0

These values indicate that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines .

Enzyme Inhibition

Research has shown that similar compounds can inhibit specific enzymes involved in cancer progression. For example:

  • Topoisomerase Inhibitors : Compounds with triazole structures have been found to inhibit topoisomerase activity in cancer cells.

Study 1: Anticancer Properties

A study investigated the effects of a related compound on human breast cancer cells (MCF7). The results demonstrated a significant reduction in cell viability at concentrations as low as 5 µM .

Study 2: Enzyme Interaction

Another study focused on the interaction of similar oxadiazole derivatives with protein kinases involved in cell signaling pathways. The findings suggested that these compounds could serve as potential inhibitors for therapeutic applications .

Q & A

Q. What are the optimal synthetic strategies for constructing multi-heterocyclic systems like the pyrrolo-triazole-oxadiazole scaffold in this compound?

  • Methodological Answer : The synthesis of complex heterocycles often involves sequential cyclization and functionalization. For example, triazole-oxadiazole hybrids can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by oxadiazole ring closure using carbodiimide coupling agents. Evidence from similar compounds suggests using hydrazinolysis of ethyl carboxylate intermediates (e.g., converting hydrazides to thiadiazoles via cyclization with CS₂) . Multi-step purification (e.g., column chromatography) and characterization (¹H NMR, LC-MS) are critical to validate intermediate structures .

Q. How should researchers approach structural elucidation of this compound using spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR to identify proton environments and carbon frameworks, focusing on deshielded protons in heterocyclic regions (e.g., triazole protons at δ 8.5–9.0 ppm). IR spectroscopy can confirm functional groups like carbonyls (C=O at ~1700 cm⁻¹) and oxadiazole C=N stretches (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with diode-array detection assesses purity (>95% recommended) . Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict biological targets for this compound?

  • Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into active sites of enzymes (e.g., lanosterol 14-α-demethylase [PDB:3LD6] for antifungal activity). Prepare the ligand by optimizing geometry (DFT methods like B3LYP/6-31G*) and assigning partial charges. For the protein, remove water molecules, add polar hydrogens, and define a grid box around the active site. Run simulations with Lamarckian genetic algorithms, and validate docking poses using binding affinity scores (ΔG < −7 kcal/mol suggests strong interaction) and RMSD clustering (<2 Å). Cross-reference with known inhibitors (e.g., fluconazole) for competitive binding analysis .

Q. How can solubility challenges in biological assays be addressed for this hydrophobic compound?

  • Methodological Answer : Employ co-solvents like DMSO (≤1% v/v) for initial dissolution, followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-80). For in vitro studies, nanoformulation (e.g., liposomes or PEGylated nanoparticles) can enhance bioavailability. Solubility parameters (logP ~4–5) derived from HPLC retention times or computational tools (e.g., SwissADME) guide solvent selection. Validate solubility via dynamic light scattering (DLS) to detect aggregation .

Q. How should researchers resolve discrepancies in spectroscopic or biological data?

  • Methodological Answer : For conflicting NMR signals, use 2D techniques (HSQC, HMBC) to resolve overlapping peaks. If biological activity varies between batches, re-evaluate purity via HPLC-MS and confirm stereochemical consistency (CD spectroscopy or X-ray crystallography). For contradictory docking vs. assay results, perform molecular dynamics simulations (100 ns trajectories) to assess binding stability. Cross-validate with isothermal titration calorimetry (ITC) to measure actual binding constants .

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